5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

Vue d'ensemble

Description

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-Boc-5-aminolevulinic acid is the heme synthesis pathway in cells . This compound is a derivative of 5-aminolevulinic acid (5-ALA), which is a key precursor in the biosynthesis of heme, a vital component of hemoglobin, cytochromes and other hemoproteins .

Mode of Action

N-Boc-5-aminolevulinic acid acts as a prodrug . After administration, it is metabolized and deprotected under physiological conditions to release 5-ALA . The released 5-ALA is then utilized by the heme biosynthesis pathway within the cell . The conversion of 5-ALA to protoporphyrin IX (PpIX), an intermediate in heme synthesis, is believed to be the key step influenced by this compound .

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-5-aminolevulinic acid is the heme synthesis pathway . Within this pathway, 5-ALA is converted into porphobilinogen (PBG) by the enzyme ALA dehydratase (ALAD) . Two molecules of PBG are then condensed to form porphyrins, which are subsequently converted into heme . By increasing the availability of 5-ALA, N-Boc-5-aminolevulinic acid effectively enhances the production of heme and other tetrapyrroles .

Pharmacokinetics

It is known that the compound is metabolized to release 5-ala, which is then incorporated into the heme synthesis pathway

Result of Action

The primary result of N-Boc-5-aminolevulinic acid’s action is an increase in the production of heme and other tetrapyrroles within the cell . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of photodynamic therapy, the accumulation of PpIX can lead to cell death when exposed to light .

Action Environment

The action, efficacy, and stability of N-Boc-5-aminolevulinic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of deprotection and release of 5-ALA . Additionally, the presence of other substances, such as certain ions or enzymes, may also influence the compound’s action

Analyse Biochimique

Biochemical Properties

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that catalyze the breakdown of proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of peptide bonds, where this compound acts as a substrate or intermediate. Additionally, this compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By altering kinase activity, this compound can impact processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by acting as a regulator of transcription factors, thereby influencing the expression of specific genes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing the breakdown of proteins. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also a part of the molecular mechanism, where this compound can influence the transcription of genes involved in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade under others. For example, this compound is stable at room temperature but can degrade when exposed to high temperatures or acidic conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These studies highlight the importance of dosage optimization in the use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its conversion into other metabolites. For instance, this compound can be metabolized by aminopeptidases, which remove the tert-butoxycarbonyl group, resulting in the formation of 4-oxopentanoic acid. This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism, thereby impacting the synthesis and degradation of amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with active amino acid metabolism .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be targeted to the endoplasmic reticulum, where it can participate in protein synthesis and folding .

Activité Biologique

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (Boc-Glu) is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of Boc-Glu, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

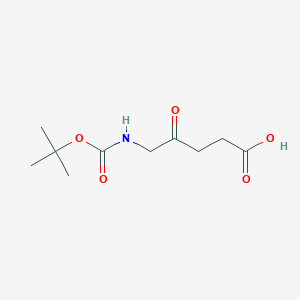

Boc-Glu is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of glutamic acid. Its molecular structure is represented as follows:

The compound's properties make it suitable for various biological applications, including drug development and enzyme modulation.

The biological activity of Boc-Glu is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical effects:

- Enzyme Inhibition : Boc-Glu has been studied for its role as an inhibitor of β-secretase (BACE-1), an enzyme implicated in Alzheimer’s disease. Research indicates that Boc-Glu derivatives can significantly reduce BACE-1 expression in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative disorders .

- Anticancer Activity : Studies have shown that Boc-Glu derivatives exhibit cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to inhibit cell growth effectively, comparable to established chemotherapeutic agents like tamoxifen and olaparib .

Case Studies

- Inhibition of BACE-1 :

- Antitumor Efficacy :

Data Tables

| Compound | Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Boc-Glu | MCF-7 | 15 | Significant inhibition at 72h |

| Boc-Glu | MDA-MB-231 | 20 | Comparable to tamoxifen |

| Derivative A | SK-BR-3 | 18 | Non-toxic to MCF-10A |

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLUNXGTJHDHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591998 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-06-1 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.